5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole is a chemical compound belonging to the benzodioxole family Benzodioxoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole typically involves the nitration of a benzodioxole precursor followed by the introduction of the cyclopropylmethoxy group. One common method starts with the nitration of 1,3-benzodioxole to form 5-nitro-1,3-benzodioxole. This intermediate is then reacted with cyclopropylmethanol in the presence of a base, such as potassium carbonate, to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, reacting with halides in the presence of a base can lead to the formation of different ether derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Halides, bases like sodium hydride or potassium carbonate.
Major Products Formed
Reduction: 5-(Cyclopropylmethoxy)-6-aminobenzo[d][1,3]dioxole.
Substitution: Various ether derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential anticancer and antioxidant agents.
Biological Studies: Its derivatives are evaluated for their cytotoxic activity against various cancer cell lines, including cervical, colorectal, and liver cancer cells.
Industrial Applications: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Cyclopropylmethoxy)-4-fluorobenzo[d][1,3]dioxole
- 5-(Cyclopropylmethoxy)benzo[d][1,3]dioxole
Uniqueness
5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole is unique due to the presence of both the nitro and cyclopropylmethoxy groups, which confer distinct chemical and biological properties. Compared to its analogs, the nitro group enhances its potential as a precursor for further functionalization, while the cyclopropylmethoxy group contributes to its stability and lipophilicity .
Eigenschaften
Molekularformel |
C11H11NO5 |
---|---|
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
5-(cyclopropylmethoxy)-6-nitro-1,3-benzodioxole |
InChI |
InChI=1S/C11H11NO5/c13-12(14)8-3-10-11(17-6-16-10)4-9(8)15-5-7-1-2-7/h3-4,7H,1-2,5-6H2 |
InChI-Schlüssel |
BMHUSBLCDMTDDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1COC2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.